2-Amino-4-bromo-N-methylbenzimidamide
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Overview
Description
2-Amino-4-bromo-N-methylbenzimidamide is a chemical compound with the molecular formula C8H10BrN3 and a molecular weight of 228.09 g/mol It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-Amino-4-bromo-N-methylbenzimidamide may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-N-methylbenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Amino-4-bromo-N-methylbenzimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-N-methylbenzimidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-N-methylbenzimidamide
- 2-Amino-4-fluoro-N-methylbenzimidamide
- 2-Amino-4-iodo-N-methylbenzimidamide
Uniqueness
2-Amino-4-bromo-N-methylbenzimidamide is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs.
Biological Activity
2-Amino-4-bromo-N-methylbenzimidamide (CAS No. 1260752-02-0) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula : C₈H₁₀BrN₃
Molecular Weight : 228.09 g/mol
IUPAC Name : 2-amino-4-bromo-N'-methylbenzenecarboximidamide
Canonical SMILES : CN=C(C1=C(C=C(C=C1)Br)N)N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, which can lead to various biological effects. Research indicates that it may exert antimicrobial and anticancer properties, although detailed studies are required to elucidate the exact molecular pathways involved.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains and fungi. For instance:
- Study Findings : A study reported that derivatives of benzimidamide compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Notable findings include:
- Inhibition of Cancer Cell Proliferation : Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .
- Targeting Tankyrases : It has been suggested that compounds with similar structures can target tankyrases, which are involved in cancer cell growth regulation . This points towards a potential role for this compound in cancer therapy.
Comparative Analysis with Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
2-Amino-4-chloro-N-methylbenzimidamide | Similar structure with chlorine | Moderate antimicrobial activity |
2-Amino-4-fluoro-N-methylbenzimidamide | Similar structure with fluorine | Reduced anticancer efficacy |
2-Amino-4-iodo-N-methylbenzimidamide | Similar structure with iodine | Enhanced enzyme inhibition |
The presence of bromine in this compound is believed to confer unique biological properties compared to its chloro, fluoro, and iodo analogs.
Case Studies and Research Findings
- Antimicrobial Evaluation : A comprehensive study evaluated the antimicrobial effects of various benzimidamide derivatives, including this compound. Results indicated a significant reduction in microbial growth at specific concentrations .
- Cancer Research : In vitro studies demonstrated that the compound could inhibit cell viability in cancer cell lines by inducing apoptosis through caspase activation pathways .
- Synthetic Pathways and Applications : The synthesis of this compound often involves bromination and amination processes optimized for high yield and purity. Its utility as an intermediate in organic synthesis further underscores its importance in medicinal chemistry .
Properties
CAS No. |
1260752-02-0 |
---|---|
Molecular Formula |
C8H10BrN3 |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-amino-4-bromo-N'-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H10BrN3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H2,11,12) |
InChI Key |
RZDIHQGNCFOZAU-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(C1=C(C=C(C=C1)Br)N)N |
Origin of Product |
United States |
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